2-Methyl-4-oxopentanal is an organic compound with the molecular formula and a molecular weight of approximately 114.14 g/mol. It is classified as a ketone and an aldehyde due to the presence of both functional groups in its structure. The compound features a methyl group at the second carbon and a carbonyl group at the fourth position, contributing to its unique reactivity and properties. Its systematic name is 2-methyl-4-oxopentanal, and it can also be represented by its InChI key: IDAHIBMEKOEBRG-UHFFFAOYSA-N .
These reactions are significant in synthetic organic chemistry for constructing complex molecules .
The synthesis of 2-methyl-4-oxopentanal can be achieved through several methods:
These methods highlight the versatility in synthesizing 2-methyl-4-oxopentanal from readily available starting materials .
2-Methyl-4-oxopentanal finds applications in various fields:
Interaction studies involving 2-methyl-4-oxopentanal primarily focus on its reactivity with biological molecules such as proteins and nucleic acids. These interactions are crucial for understanding potential toxicity or biochemical implications. For example, reactions with amino acids may lead to modifications that affect protein function. Additionally, studies on its behavior under oxidative stress conditions could provide insights into its role in biological systems .
Several compounds share structural similarities with 2-methyl-4-oxopentanal. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-4-pentanone | Ketone structure without aldehyde functionality | |
| 3-Methylbutanal | Aldehyde with different carbon skeleton | |
| 2-Methyl-3-pentanone | Ketone structure differing by position | |
| 4-Oxopentanoic acid | Carboxylic acid derivative |
Uniqueness: The presence of both ketone and aldehyde functionalities in 2-methyl-4-oxopentanal distinguishes it from other similar compounds, which typically possess only one of these functional groups. This dual functionality may confer unique reactivity patterns and potential applications not found in its analogs .